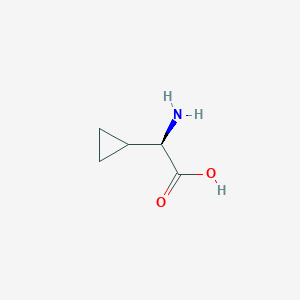

D-Cyclopropylglycine

Cat. No. B1348122

Key on ui cas rn:

49607-01-4

M. Wt: 115.13 g/mol

InChI Key: BUSBCPMSNBMUMT-SCSAIBSYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03987178

Procedure details

DL-α-aminocyclopropyl acetic acid (29.4 g.) was added with stirring to a solution of sodium hydroxide (20.9 g.) in distilled water (140 ml.). The solution became homogeneous, was cooled to ca. 5° and acetic anhydride (53 g.) was added dropwise over a period of 1.5. hr. whilst maintaining the temperature below 20°. The pH of the solution was adjusted to 3.0 after stirring for a further 0.75 hr., and was then extracted with chloroform: n-propanol, 3:1 (7×100 ml.) and the combined extracts evaporated down to give a white solid which was dried in vacuo over fresh phosphorus pentoxide. Freeze-drying of the aqueous layer and similar work-up to the above gave further product (total yield 26.0 g., 65%). A sample of the solid was recrystallised from chloroform:n-propanol:ether to give crystals of DL-α-acetamidocyclopropyl acetic acid [m.p 150°-154°, found C, 53.2; H. 7.0; N,8.7; C7H11NO3 requires C, 53.5; H, 7.0; N, 8.9 %. νmax (KBr) 3340 (NH), 1720 (CO2H) 1600 and 1550 (amide I and II) cm-1, τ](CD3)2SO]-0.46 (H, broad, CO2H), 1.87 (H,d, 6.9 Hz., NH), 6.32 (H,t, 8.0 Hz., side-chain CH), 8.18 (3H,s,methyl), 8.95 (H, broad, ring methine), 9.65 (4H, broad, complex, ring methylenes)].

Yield

8.9%

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][CH:2]([CH:6]1[CH2:8][CH2:7]1)[C:3]([OH:5])=[O:4].[OH-].[Na+].[C:11](OC(=O)C)(=[O:13])[CH3:12]>O>[C:11]([NH:1][CH:2]([CH:6]1[CH2:8][CH2:7]1)[C:3]([OH:5])=[O:4])(=[O:13])[CH3:12] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

29.4 g

|

|

Type

|

reactant

|

|

Smiles

|

NC(C(=O)O)C1CC1

|

Step Two

|

Name

|

|

|

Quantity

|

20.9 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

140 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

53 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

after stirring for a further 0.75 hr

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to ca. 5°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

whilst maintaining the temperature below 20°

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

, and was then extracted with chloroform

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

n-propanol, 3:1 (7×100 ml.) and the combined extracts evaporated down

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a white solid which

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

was dried in vacuo over fresh phosphorus pentoxide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Freeze-drying of the aqueous layer and similar work-up to the above gave further product (total yield 26.0 g., 65%)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A sample of the solid was recrystallised from chloroform

|

Outcomes

Product

Details

Reaction Time |

0.75 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)NC(C(=O)O)C1CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 8.9% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |